Anti-HIV-1 Potency: 2-Pyrimidinyl Pyrrolidines vs. 2-Aryl Pyrrolidines
In a head-to-head series of 31 new compounds, the 2-pyrimidinyl pyrrolidine class, to which 2-pyrrolidin-2-yl-pyrimidin-4-ylamine is the core scaffold, demonstrates anti-HIV-1 activity. The study identifies twelve active compounds with EC50 values below 20 µM in primary human lymphocytes [1]. This establishes a clear potency benchmark for the class, with the 2-pyrimidinyl group showing comparable or enhanced activity relative to many 2-aryl analogs [2].
| Evidence Dimension | Anti-HIV-1 replication activity (EC50) |
|---|---|
| Target Compound Data | EC50 < 20 µM (for the 2-pyrimidinyl pyrrolidine class) |
| Comparator Or Baseline | 2-Aryl pyrrolidine analogs (various substitutions) |
| Quantified Difference | Twelve compounds, including those from the 2-pyrimidinyl class, were active with EC50 < 20 µM; some 2-aryl analogs were more potent (e.g., with benzyloxyphenyl groups), while others were less active [2]. |
| Conditions | Anti-HIV-1 assay in primary human lymphocytes |
Why This Matters
This data quantifies the target compound's core scaffold as a viable lead for anti-HIV drug development, with potency comparable to other promising in-class analogs, guiding procurement for medicinal chemistry optimization.
- [1] Martirosyan AH, Gasparyan SP, Alexanyan MV, Harutyunyan GK, Panosyan HA, Schinazi RF. Design, antihuman immunodeficiency activity and molecular docking studies of synthesized 2-aryl and 2-pyrimidinyl pyrrolidines. Molecular Diversity. 2020;24(4):2045-2052. View Source
- [2] Martirosyan AH, Gasparyan SP, Alexanyan MV, Harutyunyan GK, Panosyan HA, Schinazi RF. Design, antihuman immunodeficiency activity and molecular docking studies of synthesized 2-aryl and 2-pyrimidinyl pyrrolidines. Molecular Diversity. 2020;24(4):2045-2052. View Source
